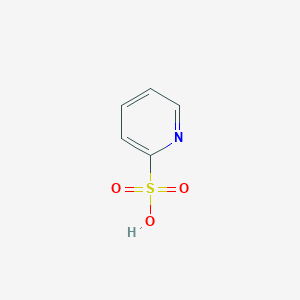

pyridine-2-sulfonic acid

Descripción general

Descripción

pyridine-2-sulfonic acid is an organic compound with the molecular formula C5H5NO3S. It appears as a colorless or white crystalline powder and is soluble in water, alcohols, and phenolic solvents . This compound is commonly used as a reagent, intermediate, and catalyst in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: pyridine-2-sulfonic acid can be synthesized by reacting pyridine with concentrated sulfuric acid at low temperatures . Another method involves chlorinating pyridine with sulfuric acid to obtain this compound chloride, which is then hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: pyridine-2-sulfonic acid undergoes various chemical reactions, including oxidation, nitration, and sulfidation .

Common Reagents and Conditions:

Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Nitration: Typically involves the use of nitric acid under controlled conditions.

Sulfidation: Uses sulfur-containing reagents such as hydrogen sulfide or sulfur dioxide.

Major Products: The major products formed from these reactions include pyridine derivatives, heterocyclic compounds, and nitrogen heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Pyridine-2-sulfonic acid is utilized in the synthesis of various pharmaceutical compounds. It often serves as a precursor or intermediate in the production of more complex molecules.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial and anticancer properties of silver pyridine-2-sulfonate complexes. The research demonstrated that these complexes exhibited significant biological activities, comparable to established antimicrobial agents like silver sulfadiazine. The findings suggest potential applications in developing new antimicrobial therapies .

Agrochemical Applications

This compound is also recognized for its role in agrochemicals, particularly as a transformation product of certain herbicides such as pyroxsulam. Understanding its environmental fate is crucial for assessing the ecological impact of these chemicals.

Environmental Impact

Research indicates that this compound can be detected in soil and groundwater as a metabolite of pyroxsulam, raising concerns about its persistence and potential effects on ecosystems .

Analytical Chemistry

In analytical chemistry, this compound is employed in various methods for detecting and quantifying sulfur compounds.

Case Study: Capillary Electrophoresis

A method was developed for species-specific sulfur isotopic analysis using capillary electrophoresis combined with multicollector ICP-MS. This compound played a crucial role in this analytical technique, demonstrating its utility in advanced chemical analysis .

Material Science

The compound has applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

Research has shown that this compound can be used to synthesize polymeric forms that exhibit unique properties suitable for various applications, including drug delivery systems and sensors .

Summary Table of Applications

Mecanismo De Acción

Comparación Con Compuestos Similares

- Pyridine-3-sulfonic acid

- Pyridine-4-sulfonic acid

- 2-Pyridinesulfonyl chloride

Comparison: pyridine-2-sulfonic acid is unique due to its specific position of the sulfonic acid group on the pyridine ring, which influences its reactivity and applications . Compared to its isomers, it has distinct properties that make it suitable for specific catalytic and synthetic applications .

Actividad Biológica

Pyridine-2-sulfonic acid (PySA) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of PySA, highlighting its antimicrobial properties, structural characteristics, and applications in electrochemical sensors.

Structural Characteristics

This compound is characterized by a pyridine ring substituted with a sulfonic acid group at the 2-position. The molecular structure has been confirmed through X-ray crystallography, revealing significant bond lengths and angles that contribute to its chemical behavior. Key bond distances include:

| Bond Type | Length (Å) |

|---|---|

| S(1)-O(1) | 1.4484(16) |

| S(1)-O(2) | 1.4391(18) |

| S(1)-C(1) | 1.803(2) |

| N(1)-C(5) | 1.330(3) |

The compound exhibits tautomerism, favoring the N-H tautomer over the O-H form, which affects its interaction with biological targets and ligands .

Antimicrobial Activity

Pyridine derivatives, including PySA, have demonstrated significant antimicrobial properties. A review of pyridine compounds highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The incorporation of sulfonic acid groups has been shown to enhance the antibacterial activity of these compounds .

Recent studies have reported that PySA exhibits notable antibacterial effects at specific concentrations. For instance, certain pyridinium salts derived from PySA showed Minimum Inhibitory Concentration (MIC) values as low as 55 μg/mL against E. coli and S. aureus . This suggests that modifications to the pyridine structure can lead to improved bioactivity.

Case Studies

Several case studies have explored the biological applications of PySA:

- Electrochemical Sensors : PySA has been used to modify glassy carbon electrodes for detecting heavy metals such as cadmium (Cd²⁺) and lead (Pb²⁺). The modified electrodes exhibited high sensitivity with limits of detection (LOD) as low as 4 ppt for Cd²⁺ and 7 ppt for Pb²⁺, demonstrating the compound's utility in environmental monitoring .

- Antiviral Potential : Given the urgent need for antiviral agents during the COVID-19 pandemic, research has focused on pyridine derivatives for their potential antiviral properties. Compounds containing the pyridine nucleus have shown promise in inhibiting viral replication, although specific data on PySA's antiviral activity remains limited .

The mechanisms underlying the biological activity of PySA are multifaceted:

- Interaction with Bacterial Membranes : The sulfonic acid group may enhance membrane permeability or disrupt membrane integrity in bacterial cells, leading to cell death.

- Inhibition of Enzymatic Activity : Pyridine derivatives can act as enzyme inhibitors, affecting metabolic pathways essential for bacterial survival.

Propiedades

IUPAC Name |

pyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLNAGYSAKYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164696 | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15103-48-7 | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015103487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437T6G8UUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pyridinesulfonic acid?

A1: The molecular formula of pyridinesulfonic acid is C5H5NO3S, and its molecular weight is 159.16 g/mol. [] You can find the crystal structure of 2-pyridinesulfonic acid here: []

Q2: Is there any spectroscopic data available for pyridinesulfonic acid and its derivatives?

A2: Yes, several studies report spectroscopic data. For instance, NMR spectroscopy, particularly 1H NMR, is frequently employed for structural characterization. One study used 1H NMR with sodium acetate as an internal standard to estimate the purity of 5-nitropyridine-2-sulfonic acid and its potassium salt. [] Additionally, a study on 2,2′-dipyridyl disulfide-N,N′-dioxide, a reagent used to prepare pyridinesulfonic acid derivatives, provides detailed 1H and 13C NMR data. [] Furthermore, solid-state 17O NMR spectroscopy has been used to investigate the dynamics of SO3- jumps in crystalline sulfonic acids, including 3-pyridinesulfonic acid. []

Q3: How stable is zinc pyrithione, a compound containing a pyridinesulfonic acid moiety, under environmental conditions?

A3: Research indicates that zinc pyrithione undergoes photodegradation when exposed to sunlight. A study simulating sunlight with a xenon lamp showed that zinc pyrithione decomposes to form this compound (PSA) and 2,2′-dipyridyl disulfide. [, ] This photodegradation was found to be the primary decomposition pathway for zinc pyrithione in aquatic environments. []

Q4: Can pyridinesulfonic acid derivatives act as ligands in chemical reactions?

A4: Yes, pyridinesulfonic acid derivatives demonstrate potential as ligands in palladium-catalyzed reactions. For example, 3-pyridinesulfonic acid proved to be a highly effective ligand in the palladium-catalyzed β-C(sp3)–H arylation of Weinreb amides. [, ] The zwitterionic nature of the palladium/3-pyridinesulfonic acid complex effectively accommodates the weak coordination properties of Weinreb amides, leading to enhanced catalytic activity in this reaction. []

Q5: How does the position of the sulfonic acid group on the pyridine ring affect the biological activity of pyridinesulfonic acid derivatives?

A5: The position of the sulfonic acid group significantly influences biological activity. A study investigated zinc(II) complexes with various monomethyl-substituted this compound derivatives for insulinomimetic activity. The results demonstrated that bis(3-methylpyridine-2-sulfonato)zinc(II) exhibited the most potent in vitro insulinomimetic activity among the tested complexes. [] This suggests that the position of the methyl substituent, and consequently the overall structure of the this compound derivative, is crucial for its biological activity.

Q6: Does modifying the glycine residue in cholecystokinin (CCK) analogues with pyridinesulfonic acid derivatives affect their biological activity?

A6: Yes, modifying the glycine residue in CCK analogues with D-amino acid-substituted pyridinesulfonic acid derivatives can significantly alter their biological activity. For instance, Nα-carboxyacylated CCK7 and CCK8 analogues with D-tryptophan or D-alanine substitution at position 3 or 4 showed potent pancreatic exocrine secretion stimulation but diminished guinea pig gall bladder contracting activity. [] This suggests that these modifications selectively enhance pancreatic secretion while reducing gall bladder contraction.

Q7: Are there any strategies to improve the stability of technetium-99m labeled hydrazinonicotinamide-modified biologically active molecules?

A7: Yes, incorporating a ternary ligand system using tricine and imine-N-containing heterocycles as coligands has proven effective in stabilizing technetium-99m labeled hydrazinonicotinamide-modified molecules. [] This approach enables the development of highly stable technetium-99m labeled compounds with tunable lipophilicity for potential use as radiopharmaceuticals. []

Q8: What are the environmental concerns associated with the use of zinc pyrithione in antifouling paints?

A8: While zinc pyrithione is an effective antifouling agent, its photodegradation products, specifically this compound and 2,2′-dipyridyl disulfide, raise environmental concerns. These degradation products have been shown to exhibit toxicity to marine organisms. [] Further research is crucial to assess the long-term impact of these degradation products on marine ecosystems and explore strategies to mitigate their potential negative effects.

Q9: Can metal-organic frameworks (MOFs) incorporating pyridinesulfonic acid derivatives serve as proton conductors?

A10: Yes, research has shown that incorporating pyridinesulfonic acid derivatives into the structure of MOFs can create highly effective proton conductors. A study successfully demonstrated that functionalizing Cr-MIL-88B with 3-pyridinesulfonic acid or 2-(4-pyridyl)ethanesulfonic acid led to the formation of MOFs with impressive proton conductivity. [] These modified MOFs exhibited proton conductivity exceeding that of Nafion, highlighting their potential for applications in fuel cells and other electrochemical devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.